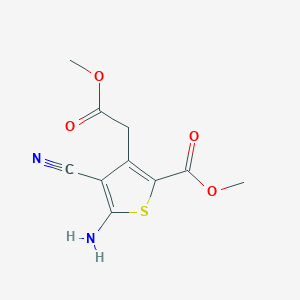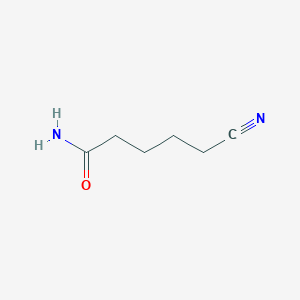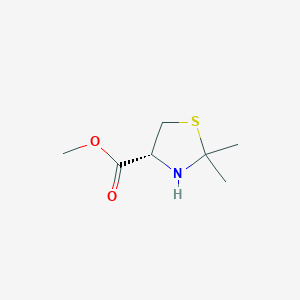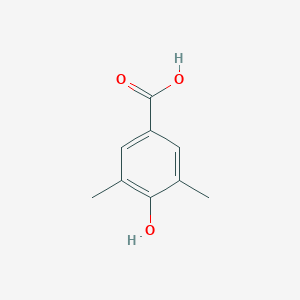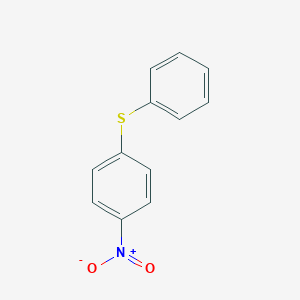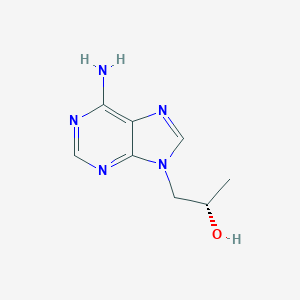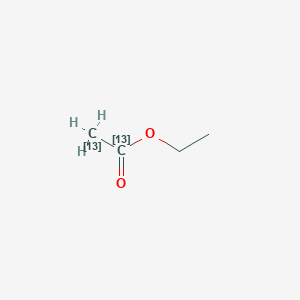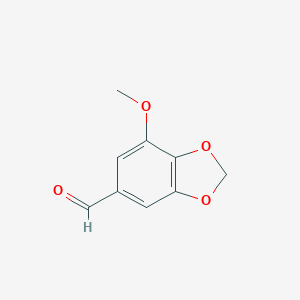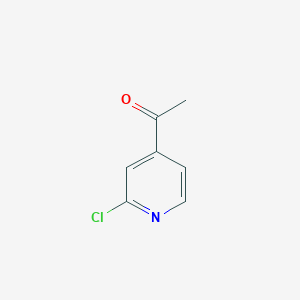
1-(2-氯吡啶-4-基)乙酮
概述
描述
双萘酰胺二甲磺酸盐是由百时美施贵宝公司开发的一种双萘酰胺衍生物,作为潜在的抗癌药物。 它作为一种DNA嵌入剂和拓扑异构酶II抑制剂,使其成为一种很有希望的抗癌治疗候选药物 。 该化合物已在临床试验中进行研究,特别是针对其对难治性实体瘤的影响 .
科学研究应用
双萘酰胺二甲磺酸盐有几种科学研究应用,包括:
化学: 该化合物被用作研究DNA嵌入和拓扑异构酶II抑制的模型系统。
生物学: 在生物学研究中,双萘酰胺二甲磺酸盐用于研究DNA结合的机制以及DNA嵌入对细胞过程的影响。
安全和危害
“1-(2-Chloropyridin-4-yl)ethanone” is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and it causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
作用机制
双萘酰胺二甲磺酸盐通过两种主要机制发挥作用:
生化分析
Biochemical Properties
1-(2-Chloropyridin-4-yl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. The inhibition of these enzymes can lead to alterations in neurotransmitter levels, impacting various physiological processes. Additionally, 1-(2-Chloropyridin-4-yl)ethanone has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-(2-Chloropyridin-4-yl)ethanone on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can enhance synaptic transmission and potentially improve cognitive functions. In other cell types, 1-(2-Chloropyridin-4-yl)ethanone may influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(2-Chloropyridin-4-yl)ethanone exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, 1-(2-Chloropyridin-4-yl)ethanone may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloropyridin-4-yl)ethanone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloropyridin-4-yl)ethanone remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 1-(2-Chloropyridin-4-yl)ethanone in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved synaptic transmission. At higher doses, 1-(2-Chloropyridin-4-yl)ethanone can induce toxic effects, including neurotoxicity and adverse behavioral changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
1-(2-Chloropyridin-4-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1-(2-Chloropyridin-4-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties. Understanding the transport mechanisms and distribution patterns of 1-(2-Chloropyridin-4-yl)ethanone is crucial for elucidating its pharmacological effects and potential therapeutic applications .
Subcellular Localization
1-(2-Chloropyridin-4-yl)ethanone exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular processes .
准备方法
双萘酰胺二甲磺酸盐的合成涉及双萘酰胺衍生物的制备。合成路线通常包括以下步骤:
萘酰胺核心的形成: 萘酰胺核心是通过萘酐与适当的胺缩合而合成的。
双取代: 萘酰胺核心用合适的试剂进行双取代,形成双萘酰胺结构。
二甲磺酸盐的形成: 最后一步是用甲磺酸将双萘酰胺衍生物转化为其二甲磺酸盐形式.
双萘酰胺二甲磺酸盐的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
双萘酰胺二甲磺酸盐会经历几种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在萘酰胺核心处。
还原: 还原反应也会发生,影响萘酰胺结构。
取代: 双萘酰胺二甲磺酸盐可以参与取代反应,其中萘酰胺核心上的官能团被其他基团取代。
这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及各种亲核试剂用于取代反应。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
双萘酰胺二甲磺酸盐在双萘酰胺衍生物中是独一无二的,因为它作为DNA嵌入剂和拓扑异构酶II抑制剂具有双重作用机制。类似的化合物包括:
艾利萘酰胺: 另一种具有类似DNA嵌入和拓扑异构酶II抑制特性的双萘酰胺衍生物。
LU 79553: 一种具有强效抗癌活性的双嵌入剂。
BisBFI: 一种双萘酰胺衍生物,研究其DNA结合特性和细胞毒性作用.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGPQZERFBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521843 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-15-2 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
